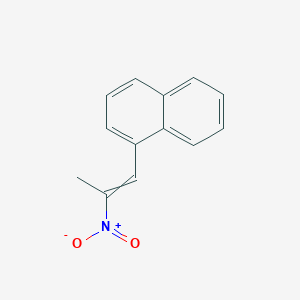

1-(2-Nitroprop-1-enyl)naphthalene

Description

Contextualization of Nitroalkenes in Advanced Organic Synthesis

Nitroalkenes, or nitro olefins, are organic compounds that feature a nitro group attached to an alkene functional group. This combination of an electron-withdrawing nitro group and a carbon-carbon double bond renders the molecule highly reactive and versatile. sigmaaldrich.com The strong electron-withdrawing nature of the nitro group polarizes the double bond, making the β-carbon susceptible to nucleophilic attack in what is known as a Michael reaction. sigmaaldrich.com This reactivity makes nitroalkenes valuable intermediates in a wide array of chemical transformations. sigmaaldrich.com

In advanced organic synthesis, nitroalkenes serve as powerful building blocks for the construction of complex molecules. iptsalipur.org They are employed as precursors to a variety of functional groups, including amines, carbonyl compounds, and other nitro compounds. sigmaaldrich.comwikipedia.org Their ability to participate in cycloaddition reactions, such as Diels-Alder reactions, further expands their synthetic utility. sigmaaldrich.com The reactivity of nitroalkenes can be finely tuned by the nature of the substituents on the double bond, offering chemists a powerful tool for strategic bond formation. numberanalytics.com

Significance of Naphthalene (B1677914) Scaffolds in Chemical Transformations

The naphthalene scaffold, consisting of two fused benzene (B151609) rings, is a prevalent structural motif in both natural and synthetic compounds. cymitquimica.compharmint.net Its rigid, planar structure and extended π-electron system impart unique electronic and steric properties to molecules containing this framework. youtube.com Naphthalene and its derivatives are more reactive towards electrophilic substitution reactions than benzene, typically occurring at the α-position (C1). iptsalipur.orgyoutube.com This preferential reactivity allows for selective functionalization of the naphthalene core. vedantu.comyoutube.com

In the realm of chemical transformations, the naphthalene scaffold serves as a versatile platform for the synthesis of a diverse range of compounds, including pharmaceuticals, dyes, and materials with specific optical and electronic properties. numberanalytics.compharmint.net The incorporation of a naphthalene moiety can significantly influence the biological activity and physical properties of a molecule. cymitquimica.com

Overview of 1-(2-Nitroprop-1-enyl)naphthalene in Contemporary Chemical Research

This compound is a specific naphthalene-substituted nitroalkene that has garnered attention in chemical research. It exists as two geometric isomers, (E) and (Z), arising from the substitution pattern around the carbon-carbon double bond. The CAS number for the (E)-isomer is 59832-12-1. cymitquimica.comchemsrc.com While detailed research specifically on this compound is not extensive, its structural features suggest it as a valuable intermediate for synthetic chemists.

The presence of the naphthalene group is expected to modulate the reactivity of the nitroalkene moiety through electronic and steric effects. The conjugation of the nitroalkene with the extended aromatic system of naphthalene likely influences its electrophilicity and its participation in various reactions. cymitquimica.com Although specific applications are not widely documented, its structural similarity to other well-studied nitroalkenes, such as phenyl-2-nitropropene, suggests potential applications in the synthesis of complex nitrogen-containing heterocyclic compounds and other functionalized naphthalene derivatives. wikipedia.orgchemicalbook.com

Chemical and Physical Properties of Naphthalene-Substituted Nitroalkenes

The properties of naphthalene-substituted nitroalkenes are influenced by both the naphthalene ring system and the nitroalkene functional group. While specific experimental data for this compound is limited, some properties can be inferred from available data and comparison with related structures.

| Property | Value (for 2-[(E)-2-nitroprop-1-en-1-yl]naphthalene) | Source |

| Molecular Formula | C₁₃H₁₁NO₂ | cymitquimica.comchemsynthesis.com |

| Molecular Weight | 213.23 g/mol | cymitquimica.com |

| Purity | Min. 95% | cymitquimica.com |

| Appearance | Solid | cymitquimica.com |

Synthesis of Naphthalene-Substituted Nitroalkenes

The synthesis of naphthalene-substituted nitroalkenes like this compound can be conceptually approached through established methods for nitroalkene synthesis, most notably the Henry reaction (also known as the nitroaldol reaction). This reaction involves the condensation of a nitroalkane with an aldehyde or ketone.

A plausible synthetic route for this compound would involve the reaction of 1-naphthaldehyde (B104281) with nitroethane in the presence of a base catalyst. The initial nitroaldol adduct would then undergo dehydration to yield the target nitroalkene.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 1-Naphthaldehyde | Nitroethane | Base (e.g., amine) | This compound |

This table represents a conceptual synthetic pathway based on general organic chemistry principles.

Reactions of Naphthalene-Substituted Nitroalkenes

The reactivity of this compound is dictated by the electrophilic nature of the nitro-substituted double bond and the aromatic character of the naphthalene ring system. Key reactions are expected to include Michael additions and reductions.

Michael Addition: The β-carbon of the nitroalkene is highly susceptible to attack by nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Reduction: The nitro group can be reduced to an amino group, providing a pathway to naphthalenyl-substituted amines. The double bond can also be reduced, leading to a saturated alkyl chain.

| Reaction Type | Reagent | Potential Product |

| Michael Addition | Nucleophile (e.g., enolate, amine) | Adduct with new C-C or C-N bond |

| Reduction (Nitro group) | Reducing agent (e.g., H₂, Pd/C) | 1-(2-Aminoprop-1-enyl)naphthalene |

| Reduction (Double bond) | Reducing agent (e.g., NaBH₄) | 1-(2-Nitropropyl)naphthalene |

This table outlines potential reactions based on the known reactivity of nitroalkenes.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-nitroprop-1-enyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-10(14(15)16)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXWPLHUAYHYNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC2=CC=CC=C21)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351772 | |

| Record name | 1-(2-nitroprop-1-enyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23854-03-7 | |

| Record name | 1-(2-nitroprop-1-enyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Nitroprop 1 Enyl Naphthalene and Analogous Naphthalene Derived Nitroalkenes

Conventional Synthetic Approaches to Nitroalkenes

Conventional methods for synthesizing nitroalkenes, including 1-(2-nitroprop-1-enyl)naphthalene, have historically relied on well-established reactions such as the Knoevenagel condensation and the Henry reaction. These foundational techniques remain central to the production of this class of compounds.

Knoevenagel Condensation Variants for (E)-1-(2-Nitroprop-1-enyl)naphthalene

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, employed for the formation of carbon-carbon double bonds. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. In the context of synthesizing (E)-1-(2-nitroprop-1-enyl)naphthalene, this reaction typically involves the condensation of 1-naphthaldehyde (B104281) with nitroethane.

The reaction mechanism is initiated by the deprotonation of nitroethane by a basic catalyst, such as an amine, to form a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of 1-naphthaldehyde. The subsequent intermediate readily undergoes dehydration to yield the more stable conjugated system of the nitroalkene. The use of a primary amine catalyst often favors the direct formation of the nitroalkene. researchgate.net The trans or (E)-isomer is generally the thermodynamically more stable and, therefore, the major product.

An analogous and well-documented example is the synthesis of 1-phenyl-2-nitropropene (B101151), where benzaldehyde (B42025) reacts with nitroethane in the presence of a basic catalyst like n-butylamine. lookchem.com This reaction highlights the versatility of the Knoevenagel condensation in preparing a variety of nitrostyrene (B7858105) derivatives. lookchem.com

| Reactants | Catalyst | Product | Key Features |

| 1-Naphthaldehyde, Nitroethane | Weak base (e.g., primary amine) | (E)-1-(2-Nitroprop-1-enyl)naphthalene | Direct formation of the nitroalkene; favors the (E)-isomer. |

| Benzaldehyde, Nitroethane | n-Butylamine | 1-Phenyl-2-nitropropene | Analogous reaction demonstrating the general applicability. lookchem.com |

Henry Reaction Strategies in the Formation of this compound

The Henry reaction, or nitroaldol reaction, is another classic method for carbon-carbon bond formation, specifically between a nitroalkane and a carbonyl compound. wikipedia.org Discovered by Louis Henry in 1895, this base-catalyzed reaction yields a β-nitro alcohol. wikipedia.org

To synthesize this compound via the Henry reaction, 1-naphthaldehyde is reacted with nitroethane in the presence of a base. This initial step forms the corresponding β-nitro alcohol, 1-(naphthalen-1-yl)-2-nitropropan-1-ol. The crucial subsequent step is the dehydration of this nitro alcohol intermediate. This elimination of a water molecule is typically achieved by heating or by treatment with a dehydrating agent, resulting in the formation of the carbon-carbon double bond of the nitroalkene. wikipedia.org

The versatility of the Henry reaction lies in the synthetic utility of its products. The resulting β-nitro alcohols can be readily converted into other valuable synthetic intermediates, with the dehydration to nitroalkenes being a prominent application. wikipedia.org

| Reaction Stage | Reactants | Conditions | Product |

| Step 1: Nitroaldol Addition | 1-Naphthaldehyde, Nitroethane | Base catalyst | 1-(Naphthalen-1-yl)-2-nitropropan-1-ol |

| Step 2: Dehydration | 1-(Naphthalen-1-yl)-2-nitropropan-1-ol | Heat or dehydrating agent | This compound |

Innovative Synthetic Routes and Catalytic Systems

In addition to conventional methods, recent advancements in organic synthesis have introduced innovative and efficient protocols for the preparation of nitroalkenes. These modern techniques often employ novel catalytic systems to achieve higher yields and selectivities under milder conditions.

Decarboxylative Nitration Protocols for Naphthalene-Based Nitroolefins

Decarboxylative nitration has emerged as a powerful tool for the synthesis of nitroolefins from α,β-unsaturated carboxylic acids. chemrevlett.com This method offers a direct route to nitroalkenes by replacing a carboxylic acid group with a nitro group. For the synthesis of naphthalene-based nitroolefins, a naphthalenyl-substituted acrylic acid would serve as the starting material.

One approach involves the use of nitric acid as the source of the nitro group, with an additive like azobisisobutyronitrile (AIBN). chemrevlett.com Another effective system employs ceric ammonium (B1175870) nitrate (B79036) (CAN) as the nitrating agent, which can convert electron-rich cinnamic acids to their corresponding nitroolefins at room temperature. chemrevlett.com More recently, systems utilizing sodium nitrite (B80452) (NaNO₂) in the presence of trichloroisocyanuric acid (TCICA) in DMF have been developed, which can be accelerated through sonication. chemrevlett.com These methods are advantageous due to the accessibility of the starting carboxylic acids and the operational simplicity of the reactions. chemrevlett.com

Palladium-Catalyzed Synthetic Approaches to Nitroalkenes

Palladium catalysis has revolutionized many areas of organic synthesis, and the formation of nitroalkenes is no exception. Palladium-catalyzed reactions offer mild and highly selective routes to these compounds. One such approach is the palladium-catalyzed addition of nitroalkanes to unactivated alkenes. chemistryviews.org This reaction can be directed by an auxiliary group, such as 8-aminoquinoline, to achieve high yields. chemistryviews.org The mechanism involves the activation of the alkene double bond by the palladium catalyst, followed by a nucleophilic attack from the nitronate anion (formed by deprotonation of the nitroalkane). chemistryviews.org

Furthermore, palladium-catalyzed methods have been developed for the synthesis of highly substituted naphthalenes through the direct ring construction from amides and alkynes, showcasing the power of this transition metal in constructing complex aromatic systems. rsc.orgdntb.gov.ua While not a direct synthesis of the nitroalkene, these methods highlight the potential for palladium catalysis in the synthesis of functionalized naphthalene (B1677914) precursors.

Stereoselective and Regioselective Synthesis of this compound Isomers

The control of stereochemistry and regiochemistry is a critical aspect of modern organic synthesis. For this compound, this pertains to the geometry of the double bond (E/Z isomers) and the position of substituents on the naphthalene ring.

The development of methodologies for the regioselective synthesis of polysubstituted naphthalene derivatives has garnered significant attention. nih.govnih.gov Traditional electrophilic aromatic substitution reactions on naphthalene can often lead to mixtures of isomers. nih.govresearchgate.net Therefore, more controlled, regioselective methods are highly desirable. For instance, the electrophilic cyclization of specifically substituted arene-containing propargylic alcohols can produce naphthalenes with defined substitution patterns. nih.gov In one example, the cyclization of a 2-naphthyl alkynol occurred selectively at the C1 position of the naphthalene ring. nih.gov

In terms of stereoselectivity, the synthesis of disubstituted naphthalene derivatives with specific spatial arrangements has been explored. dntb.gov.ua While the Knoevenagel condensation typically favors the more stable (E)-isomer of this compound, achieving high selectivity for the (Z)-isomer remains a synthetic challenge that may require specifically designed catalysts or reaction conditions. The development of enantioselective palladium-catalyzed reactions, such as those using chiral C,N-palladacycles, demonstrates the ongoing efforts to control stereochemistry in complex transformations, which could potentially be applied to the synthesis of chiral naphthalene-containing compounds. nih.gov

Chemical Reactivity and Transformation Pathways of 1 2 Nitroprop 1 Enyl Naphthalene

Reductive Transformations of the Nitroalkene Moiety

The reduction of the nitroalkene group in 1-(2-nitroprop-1-enyl)naphthalene is a key transformation, providing pathways to various nitrogen-containing compounds. These reductions can be achieved through both catalytic and non-catalytic methods and can be designed to proceed intramolecularly to form complex heterocyclic structures.

Catalytic and Non-Catalytic Reduction Methodologies

The reduction of nitroalkenes can yield a variety of products, including nitroalkanes, oximes, hydroxylamines, or amines, depending on the reagents and reaction conditions employed. While specific studies on this compound are not extensively detailed in the provided results, the reactivity of analogous nitrostyrene (B7858105) derivatives provides a strong indication of its expected behavior. For instance, the analogous compound 1-phenyl-2-nitropropene (B101151) can be synthesized by reacting benzaldehyde (B42025) with nitroethane. lookchem.com

Common catalytic reduction methods involve the use of heterogeneous catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. These methods are typically effective in reducing the nitro group and the double bond to yield the corresponding saturated amine.

Non-catalytic reductions can be performed using a variety of chemical reagents. Metal hydrides like lithium aluminum hydride (LiAlH₄) are powerful reducing agents capable of converting the nitroalkene to an amine. Other methods include the use of metals such as iron, zinc, or tin in the presence of an acid (e.g., HCl), which is a classic method for the reduction of nitroarenes and can be adapted for nitroalkenes.

The table below summarizes potential reduction products based on the general reactivity of nitroalkenes.

| Reagent/Catalyst | Potential Product |

| H₂, Pd/C | 1-(2-Aminopropyl)naphthalene |

| LiAlH₄ | 1-(2-Aminopropyl)naphthalene |

| NaBH₄ | 1-(2-Nitropropyl)naphthalene |

| Fe, HCl | 1-(2-Aminopropyl)naphthalene |

Intramolecular Reductive Cyclization Reactions

A particularly powerful application of the reduction of the nitroalkene moiety is in intramolecular reductive cyclization reactions, which allow for the efficient construction of heterocyclic ring systems.

Palladium-catalyzed reductive cyclizations are a well-established method for the synthesis of indoles from 2-nitrostyrenes. nih.gov This methodology is applicable to substrates like this compound for the synthesis of benzo[g]indoles. In these reactions, a palladium catalyst, often in the presence of a reducing agent like carbon monoxide, facilitates the reduction of the nitro group and subsequent cyclization onto the naphthalene (B1677914) ring system. nih.gov The process involves the formation of a nitroso or nitrene intermediate which then undergoes cyclization. Various palladium catalysts and ligands can be employed to optimize the reaction conditions and yields. nih.gov

The synthesis of nitrogen-containing heterocycles from nitroalkenes is a broad and significant area of organic synthesis. researchgate.net For this compound, intramolecular reductive cyclization is a primary pathway to form fused heterocyclic systems. For example, a one-pot sequence involving amine deprotection, intramolecular C=N bond formation, and subsequent asymmetric reduction, potentially promoted by a ruthenium catalyst, can lead to the formation of nitrogen-containing heterocyclic ring systems. rsc.org

Nucleophilic and Electrophilic Addition Reactions

The polarized double bond of this compound makes it an excellent substrate for addition reactions, particularly nucleophilic additions.

Michael Addition Reactions

The conjugate or Michael addition of nucleophiles to the β-carbon of the nitroalkene is a cornerstone of its reactivity. nih.gov This reaction is a powerful C-C and C-heteroatom bond-forming tool. A wide range of nucleophiles can be employed in Michael additions to nitroalkenes.

In the context of compounds structurally similar to this compound, such as other nitroalkenes, the enantioselective Michael addition of various nucleophiles is a subject of intense research. nih.gov For example, the highly enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinones to nitroalkenes can be achieved using chiral bifunctional organocatalysts. nih.govrsc.orgresearchgate.netbuchler-gmbh.com These reactions produce chiral functionalized naphthoquinones in high yields and excellent enantioselectivities. nih.gov While the specific use of this compound as the Michael acceptor is not explicitly detailed, its structural similarity to the nitroalkenes used in these studies suggests it would be a highly reactive substrate.

The table below illustrates the types of products expected from the Michael addition of various nucleophiles to this compound.

| Nucleophile | Product Type |

| Diethyl malonate | Diethyl 2-(1-(naphthalen-1-yl)-2-nitropropyl)malonate |

| Thiophenol | 1-(2-Nitro-1-(phenylthio)propyl)naphthalene |

| Aniline | N-(1-(Naphthalen-1-yl)-2-nitropropyl)aniline |

| 2-Hydroxy-1,4-naphthoquinone | 2-Hydroxy-3-(1-(naphthalen-1-yl)-2-nitropropyl)naphthalene-1,4-dione |

Dipolar Cycloaddition Processes

The electron-deficient alkene moiety of this compound serves as an excellent dipolarophile in [3+2] cycloaddition reactions. This class of reactions provides a powerful and stereocontrolled method for the construction of five-membered heterocyclic rings, which are prevalent scaffolds in medicinal chemistry and natural products. The reaction involves the combination of a 1,3-dipole with the nitroalkene. wikipedia.orgchem-station.com

While specific studies on this compound are limited, the reactivity can be inferred from extensive research on analogous β-methyl-β-nitrostyrenes. These reactions are known to proceed with high regioselectivity, with the nucleophilic center of the dipole adding to the β-carbon of the nitroalkene, which is most susceptible to nucleophilic attack.

Common 1,3-dipoles that are expected to react with this compound include:

Nitrile Oxides: Generated in situ from oximes, nitrile oxides react with nitroalkenes to yield isoxazoline (B3343090) derivatives. These reactions are known to be highly regioselective. researchgate.netnih.gov

Nitrones: These dipoles react with nitroalkenes to form isoxazolidine (B1194047) rings. The stereochemical outcome of these reactions can often be controlled. chem-station.comrsc.orgmdpi.com

Azomethine Ylides: These ylides, often generated in situ, undergo cycloaddition with nitroalkenes to produce highly substituted pyrrolidine (B122466) rings. nih.govnih.gov

Table 1: Representative [3+2] Dipolar Cycloaddition Reactions with Nitroalkenes

| Dipole | Dipolarophile | Product | Reaction Conditions | Reference |

| Benzonitrile oxide | (E)-β-Methyl-β-nitrostyrene | 3,4-Diphenyl-5-methyl-4,5-dihydroisoxazole | Varies | Inferred from researchgate.net |

| C-Phenyl-N-methylnitrone | (E)-β-Methyl-β-nitrostyrene | 2,5-Dimethyl-3,4-diphenylisoxazolidine | Varies | Inferred from rsc.org |

| N-Methyl-azomethine ylide | 3-Nitropyridine | Pyrrolo[3,4-c]pyridine derivative | Toluene, reflux | nih.gov |

Functionalization and Derivatization Strategies

The structural framework of this compound offers two primary sites for further chemical modification: the naphthalene ring system and the propenyl side chain. This allows for the generation of a wide library of derivatives with tailored properties.

Transformations at the Naphthalene Ring System

The naphthalene core can undergo various electrophilic substitution reactions, although the presence of the deactivating nitroalkenyl group can influence the regioselectivity and reactivity. Strategies for the functionalization of naphthalene derivatives are well-established and include: researchgate.net

Nitration: Introduction of additional nitro groups onto the naphthalene ring can be achieved using standard nitrating agents.

Halogenation: Bromination and chlorination can introduce halogen atoms, which can serve as handles for further cross-coupling reactions.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, although they may require harsh conditions due to the deactivating nature of the side chain.

Directed C-H Functionalization: Modern catalytic methods using directing groups can achieve regioselective functionalization at specific positions of the naphthalene ring, overriding the inherent electronic preferences. rsc.org

Table 2: Potential Functionalization Reactions of the Naphthalene Ring

| Reaction | Reagents and Conditions | Expected Product | Reference |

| Nitration | HNO₃, H₂SO₄ | Isomeric mixture of dinitro derivatives | Inferred from researchgate.net |

| Bromination | Br₂, FeBr₃ | Isomeric mixture of bromo-derivatives | Inferred from researchgate.net |

| C-H Arylation | Aryl halide, Pd catalyst | Arylated naphthalene derivative | Inferred from rsc.org |

Modifications of the Propenyl Chain

The propenyl chain, with its versatile nitro group and double bond, is a hub for a variety of chemical transformations.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal hydrides (e.g., LiAlH₄). chemicalbook.comwikipedia.org This transformation provides access to naphthalenylpropanamines, a class of compounds with potential biological activity.

Conversion to a Carbonyl Group (Nef Reaction): The Nef reaction allows for the conversion of a primary or secondary nitroalkane into the corresponding aldehyde or ketone. wikipedia.orgacs.orgorganicreactions.orgalfa-chemistry.comorganic-chemistry.org In the case of this compound, prior reduction of the double bond would yield a secondary nitroalkane, which could then be subjected to Nef reaction conditions (typically treatment of the nitronate salt with strong acid) to yield 1-(naphthalen-1-yl)propan-2-one.

Michael Addition: The electron-deficient double bond is susceptible to Michael addition by a variety of nucleophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position.

Heck Reaction: While less common for nitroalkenes, palladium-catalyzed Heck-type reactions could potentially be employed to couple the vinylic carbon with aryl or vinyl halides. nih.govrsc.org

Table 3: Key Transformations of the Propenyl Chain

| Transformation | Reagents and Conditions | Product | Reference |

| Reduction of Nitro Group | H₂, Pd/C | 1-(Naphthalen-1-yl)propan-2-amine | chemicalbook.comwikipedia.org |

| Nef Reaction (post-reduction) | 1. NaBH₄; 2. H₂SO₄ | 1-(Naphthalen-1-yl)propan-2-one | wikipedia.orgorganic-chemistry.org |

| Michael Addition | Nucleophile (e.g., malonate ester), base | Adduct of nucleophile to the propenyl chain | General principle |

Mechanistic Investigations of Reactions Involving 1 2 Nitroprop 1 Enyl Naphthalene

Elucidation of Reductive Cyclization Mechanisms

The reductive cyclization of nitroalkenes is a powerful synthetic tool for the formation of heterocyclic compounds, most notably indoles and their derivatives. In the case of 1-(2-nitroprop-1-enyl)naphthalene, this transformation would lead to the formation of benzo[g]indoles, a class of compounds with significant interest in medicinal and materials chemistry. The mechanism of this transformation is thought to proceed through several key steps, involving highly reactive intermediates.

Characterization of Metallacycle Intermediates

While direct spectroscopic or crystallographic characterization of metallacycle intermediates involving this compound is not reported, their formation is a well-established concept in palladium-catalyzed reductive cyclizations of similar 2-nitrostyrenes. nih.gov The proposed catalytic cycle likely commences with the coordination of the palladium(0) catalyst to the nitroalkene. This is followed by an oxidative addition step where the nitro group is reduced, often with a reducing agent like carbon monoxide, leading to a nitroso intermediate.

A variety of palladium catalyst systems have been developed for similar reductive cyclizations, including those based on palladium diacetate with phosphine (B1218219) ligands. nih.gov The choice of ligand can impact the electron density at the metal center, thereby influencing the rates of oxidative addition and reductive elimination.

Pathways Involving Nitrene Species

An alternative mechanistic pathway for the reductive cyclization of this compound involves the formation of a nitrene intermediate. The reduction of the nitro group can, under certain conditions, lead to the generation of a highly reactive nitrene species. This can occur through a two-electron reduction of the nitro group, followed by the loss of water.

Once formed, the electrophilic nitrene can undergo intramolecular cyclization by attacking the adjacent π-system of the naphthalene (B1677914) ring. This would result in the formation of a strained three-membered ring intermediate, which would then rearrange to the more stable indole (B1671886) scaffold.

The involvement of nitrene intermediates is often proposed in metal-free reductive cyclizations or in reactions employing specific transition metal catalysts known to promote nitrene formation. However, in the context of palladium-catalyzed reactions with carbon monoxide, the formation of a discrete nitrene species is less commonly invoked, with the metallacycle pathway generally being favored.

Analysis of Catalyst Performance and Reaction Selectivity

The performance of a catalyst in the reductive cyclization of this compound would be evaluated based on several key metrics, including conversion, yield of the desired benzo[g]indole, and selectivity. Different catalyst systems are known to exhibit varying levels of activity and selectivity in the hydrogenation and cyclization of related nitro compounds.

For instance, studies on the hydrogenation of naphthalene have compared the performance of various supported metal catalysts, such as palladium, platinum, and nickel-molybdenum. nih.govmdpi.comrsc.orgresearchgate.net These studies highlight the influence of the metal, support, and reaction conditions on the product distribution. In the context of reductive cyclization, the catalyst must not only reduce the nitro group but also facilitate the subsequent C-N bond formation with high selectivity over simple hydrogenation of the alkene or the naphthalene ring system.

The choice of catalyst and reaction conditions can also influence the regioselectivity of the cyclization. For this compound, cyclization will exclusively form the benzo[g]indole skeleton. However, for substituted analogs, the electronic and steric properties of the substituents could influence the rate and efficiency of the cyclization.

The following table summarizes the performance of different catalyst systems in the hydrogenation of naphthalene, providing a reference for potential catalytic approaches to the reduction of this compound.

| Catalyst | Support | Reaction Conditions | Key Findings | Reference |

| Pd | Alumina | 250 °C, 40 bar H₂ | High activity for naphthalene hydrogenation to decalin. | nih.gov |

| NiMo | Alumina | 250 °C, 40 bar H₂ | Lower activity compared to Pd/Al₂O₃. | nih.gov |

| Ni₂P | Alumina | 300 °C, 4.0 MPa | High conversion and selectivity to decalin at optimal reduction temperature. | mdpi.com |

| Pt | Carbon | High Temperature | Preferred for decalin to tetralin conversion. | rsc.org |

| Pd | Carbon | High Temperature | More facile for tetralin to naphthalene conversion. | rsc.org |

Table 1: Comparison of Catalyst Performance in Naphthalene Hydrogenation

Computational Studies of Reaction Energetics and Transition States

Computational studies, typically employing density functional theory (DFT), are invaluable for elucidating the intricate details of reaction mechanisms, including the energetics of intermediates and the structures of transition states. While no specific computational studies on the reductive cyclization of this compound were found, analogous studies on related systems provide significant insights.

For example, computational investigations into the dehydrogenation of decalin to naphthalene on Pd and Pt surfaces have revealed the energetic profiles of the elementary steps and explained the differing catalytic behaviors of these metals. rsc.org Such studies can calculate the activation barriers for key steps like C-H bond activation and C-N bond formation, helping to identify the rate-determining step of the reaction.

In the context of the reductive cyclization of this compound, computational modeling could be used to:

Compare the relative energies of the metallacycle and nitrene pathways.

Investigate the influence of different ligands on the stability of palladium intermediates.

Predict the structures of transition states for the key bond-forming and bond-breaking steps.

Understand the electronic effects of substituents on the naphthalene ring on the reaction energetics.

These computational insights would be instrumental in designing more efficient and selective catalytic systems for the synthesis of benzo[g]indoles from this compound.

Spectroscopic Characterization and Structural Elucidation Studies of 1 2 Nitroprop 1 Enyl Naphthalene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR studies are essential in piecing together the molecular framework of 1-(2-nitroprop-1-enyl)naphthalene.

Proton NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule, allowing for the determination of stereochemistry and connectivity. In the ¹H NMR spectrum of this compound, the aromatic protons of the naphthalene (B1677914) ring typically appear as a complex multiplet in the downfield region, generally between δ 7.00 and 9.05 ppm. mdpi.com The specific chemical shifts and coupling patterns of these protons are crucial for confirming the substitution pattern on the naphthalene core.

The protons of the nitropropenyl group are particularly diagnostic. The vinylic proton, being adjacent to the electron-withdrawing nitro group and the aromatic naphthalene ring, is expected to be significantly deshielded. Its chemical shift and coupling to other protons in the molecule can help establish the E/Z stereochemistry of the double bond. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can be employed to definitively establish the correlations between all aromatic protons. mdpi.com

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Naphthalene-H | 7.00-9.05 | m | - |

| Vinylic-H | 7.50-8.00 | s | - |

| Methyl-H | 2.50-2.70 | s | - |

| Note: This is a hypothetical representation. Actual chemical shifts may vary based on solvent and experimental conditions. |

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The aromatic carbons of the naphthalene ring typically resonate in the range of δ 117.5 to 150.5 ppm. mdpi.com The quaternary carbons, including those at the point of substitution and the bridgehead carbons of the naphthalene system, can be identified with the assistance of techniques like DEPT (Distortionless Enhancement by Polarization Transfer) and 2D HMBC (Heteronuclear Multiple Bond Correlation) experiments. mdpi.com

The carbons of the nitropropenyl substituent will have distinct chemical shifts. The carbon of the double bond attached to the naphthalene ring and the carbon bearing the nitro group will be significantly influenced by their electronic environments. The methyl carbon will appear in the upfield region of the spectrum.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Naphthalene-C (Aromatic) | 117-151 |

| Vinylic-C | 130-145 |

| C-NO₂ | 145-160 |

| Methyl-C | 15-25 |

| Note: This is a hypothetical representation. Actual chemical shifts may vary based on solvent and experimental conditions. |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups present in a molecule. sci-hub.st For this compound, these techniques can confirm the presence of the nitro group, the carbon-carbon double bond, and the aromatic naphthalene system.

The nitro group (NO₂) typically exhibits strong, characteristic absorption bands in the FT-IR spectrum. The asymmetric stretching vibration is usually observed in the range of 1500-1600 cm⁻¹, while the symmetric stretching vibration appears between 1300-1400 cm⁻¹. The C=C stretching vibration of the propenyl group and the aromatic C=C stretching vibrations of the naphthalene ring are expected in the 1600-1680 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. C-H stretching vibrations of the aromatic ring and the methyl group are anticipated above 3000 cm⁻¹ and in the 2850-3000 cm⁻¹ region, respectively.

FT-Raman spectroscopy provides complementary information. While the nitro group vibrations are also observable, the C=C stretching of the double bond and the aromatic ring vibrations often give rise to strong signals in the Raman spectrum. researchgate.netsapub.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500-1600 | 1500-1600 |

| Nitro (NO₂) | Symmetric Stretch | 1300-1400 | 1300-1400 |

| Alkene (C=C) | Stretch | 1600-1680 | 1600-1680 |

| Aromatic (C=C) | Stretch | 1450-1600 | 1450-1600 |

| Aromatic (C-H) | Stretch | >3000 | >3000 |

| Methyl (C-H) | Stretch | 2850-3000 | 2850-3000 |

| Note: These are general ranges and can vary based on the specific molecular environment. |

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems and chromophores. The extended π-system of this compound, which includes the naphthalene ring conjugated with the nitropropenyl group, is expected to give rise to characteristic absorption bands in the UV-Vis spectrum.

Naphthalene itself exhibits distinct absorption bands, and the introduction of the nitropropenyl substituent will cause a bathochromic (red) shift of these bands due to the extension of the conjugated system. The presence of the nitro group, a strong chromophore, will also contribute to the absorption profile. The analysis of the absorption maxima (λmax) can provide valuable information about the extent of conjugation and the electronic nature of the molecule. ijcesen.com

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected λmax (nm) |

| π → π* (Naphthalene) | 250-300 |

| π → π* (Conjugated System) | 300-400 |

| n → π* (Nitro Group) | >400 |

| Note: These are approximate ranges and can be influenced by the solvent. |

X-ray Crystallographic Analysis of this compound Derivatives and Related Structures

For instance, a crystallographic study of a derivative could confirm the E/Z stereochemistry of the double bond and reveal the dihedral angle between the naphthalene ring and the nitropropenyl substituent. In related naphthalene derivatives, the naphthalene system is often found to be nearly planar. mdpi.com Such studies provide unambiguous structural information that complements the data obtained from spectroscopic methods.

Theoretical and Computational Chemistry of 1 2 Nitroprop 1 Enyl Naphthalene

Quantum Mechanical Computations (Ab-initio, Density Functional Theory)

Quantum mechanical computations, particularly those employing Density Functional Theory (DFT) and ab-initio methods, are powerful tools for elucidating the properties of molecules like 1-(2-nitroprop-1-enyl)naphthalene. worldwidejournals.com DFT methods, such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), are frequently used to obtain an optimized molecular geometry that corresponds to the minimum energy confirmation of the structure. nih.gov These computational approaches allow for the detailed examination of conformational possibilities, electronic structure, and molecular orbitals.

The conformational flexibility of this compound primarily revolves around the rotation about the single bond connecting the naphthalene (B1677914) ring to the nitropropenyl side chain. This rotation dictates the relative orientation of the planar naphthalene moiety and the vinyl group, leading to different conformers with varying steric hindrances and energies.

Computational scans of the potential energy surface by systematically varying the key dihedral angle (C-C-C=C) can identify the most stable conformers. The energetic landscape typically reveals low-energy planar or near-planar structures, where conjugation between the naphthalene π-system and the nitropropenyl group is maximized, and high-energy conformations where steric clash forces the groups out of planarity. The s-trans conformation, where the two larger groups attached to a bond are on opposite sides, is often found to be the most stable arrangement in related structures. nih.gov

Table 1: Calculated Relative Energies of this compound Conformers Note: This data is illustrative, based on typical findings for similar conjugated systems.

| Dihedral Angle (Naphthyl-C-C=C) | Conformation | Relative Energy (kcal/mol) |

| 0° | Syn-periplanar (eclipsed) | +5.8 |

| 60° | Syn-clinal (gauche) | +3.2 |

| 120° | Anti-clinal | +2.5 |

| 180° | Anti-periplanar (trans) | 0.0 |

Electronic Structure and Molecular Orbital Theory (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. worldwidejournals.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. worldwidejournals.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. worldwidejournals.comnih.gov A small energy gap suggests higher polarizability and reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring, while the LUMO would be concentrated on the electron-withdrawing nitropropenyl group. This distribution facilitates intramolecular charge transfer from the naphthalene ring to the side chain upon electronic excitation. nih.gov DFT calculations for naphthalene itself show a HOMO-LUMO gap of around 4.75 eV. samipubco.com Substitution with the conjugated nitropropenyl group is expected to lower this gap, increasing the molecule's reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound Note: Values are hypothetical, estimated based on DFT studies of related naphthalene derivatives. worldwidejournals.comnih.gov

| Molecular Orbital | Energy (eV) | Description |

| LUMO+1 | -1.52 | Delocalized over nitropropenyl group |

| LUMO | -2.65 | Primarily on the nitropropenyl group (π*) |

| HOMO | -6.21 | Primarily on the naphthalene ring (π) |

| HOMO-1 | -6.89 | Delocalized over the naphthalene ring |

| Energy Gap (ΔE) | 3.56 | HOMO-LUMO Gap |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

A significant and highly directional interaction in nitro-containing compounds is the lone pair-π-hole interaction. researchgate.netresearchgate.net The nitro group is self-complementary; the electron-rich oxygen atoms (lone pair donors) of one molecule can interact favorably with the electron-deficient region on the nitrogen atom (π-hole acceptor) of an adjacent molecule. researchgate.net These NO₂···NO₂ interactions, with typical N···O distances around 3.2 Å, can be a key factor in the crystal packing of nitro compounds, complementing other forces. researchgate.netresearchgate.net The interaction energies for such bonds are generally attractive and can range from -10 to over -30 kJ/mol. researchgate.net This type of interaction is highly relevant for sustaining dense molecular packing in the solid state. researchgate.net

Table 3: Characteristics of Lone Pair-π-hole Interactions in Nitro Compounds Source: Based on data from related nitro-aromatic structures. researchgate.netresearchgate.net

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Energy (kJ/mol) |

| NO₂···NO₂ | Oxygen Lone Pair | Nitrogen π-hole | N···O ≈ 3.2 | -10 to -20 |

Investigation of π-π Stacking and Dispersive Forces

Given the large, planar aromatic surface of the naphthalene core, π-π stacking interactions are expected to play a major role in the crystal structure. nih.gov These interactions arise from the attractive non-covalent forces between aromatic rings. In naphthalene dimers, the most stable configuration is typically a parallel-displaced or slipped-stack arrangement, which minimizes electrostatic repulsion while maximizing attractive dispersion forces. nih.gov High-level coupled-cluster calculations estimate the dimerization energy for naphthalene to be substantial, around 6.1 kcal/mol (approx. 25.5 kJ/mol). nih.gov

Table 4: Common Intermolecular Interactions in Naphthalene Derivatives Source: Based on crystallographic and computational studies. nih.govnih.gov

| Interaction Type | Geometry | Typical Distance (Å) | Estimated Energy (kJ/mol) |

| π-π Stacking | Parallel-displaced | Centroid-centroid ≈ 3.6 | -20 to -25 |

| C-H···π | H atom over ring | H···Centroid ≈ 2.5 - 2.9 | -5 to -10 |

| C-H···O | Linear or near-linear | H···O ≈ 2.4 - 2.7 | -8 to -15 |

Computational Prediction of Reactivity and Synthetic Outcomes

Computational methods are invaluable for predicting the chemical reactivity of this compound. researchgate.net Analysis of the electronic structure provides a roadmap for how the molecule will interact with other reagents.

The distribution of the frontier molecular orbitals (HOMO and LUMO) is a primary indicator of reactivity. The LUMO's localization on the nitropropenyl group suggests this part of the molecule is the most likely site for nucleophilic attack. Conversely, the HOMO's position on the naphthalene ring identifies it as the site for electrophilic attack. worldwidejournals.com

Molecular Electrostatic Potential (MEP) maps offer a more detailed, visual guide to reactivity. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this compound, the most negative potential is expected around the oxygen atoms of the nitro group, making them susceptible to interaction with electrophiles or Lewis acids. The area around the β-carbon of the double bond (adjacent to the nitro group) and the nitrogen atom would be electron-deficient and thus prone to nucleophilic attack. This information can be used to predict the outcomes of various chemical reactions, such as Michael additions to the activated double bond. researchgate.net

Table 5: Predicted Reactivity Sites of this compound Source: Based on general principles of electronic effects and computational studies of similar molecules. researchgate.netresearchgate.net

| Molecular Site | Predicted Reactivity | Computational Indicator |

| Naphthalene Ring | Electrophilic Substitution | High HOMO density |

| Vinylic Cα (at ring) | Less reactive | Moderate orbital density |

| Vinylic Cβ (at NO₂) | Nucleophilic Attack (e.g., Michael Addition) | High LUMO density, positive MEP |

| Nitro Group (Oxygens) | Electrophilic/Lewis Acidic Attack | High negative MEP |

Synthetic Utility and Broader Chemical Applications

Role as an Intermediate in the Synthesis of Complex Organic Molecules

1-(2-Nitroprop-1-enyl)naphthalene serves as a valuable intermediate in the synthesis of a range of complex organic molecules, primarily due to the reactivity of its nitroalkene functionality. The electron-withdrawing nature of the nitro group makes the double bond susceptible to nucleophilic attack, and the nitro group itself can be transformed into other functional groups.

Precursor for Diverse Heterocyclic Systems

The structure of this compound is well-suited for the construction of various heterocyclic systems. The presence of the nitroalkene moiety allows for its participation in cycloaddition reactions and reactions with dinucleophiles, leading to the formation of rings containing nitrogen and potentially other heteroatoms.

For instance, nitroalkenes are known to be excellent starting materials for the synthesis of pyrroles. rsc.org A general strategy involves the reaction of a nitroalkene with a suitable pronucleophile, followed by cyclization. While specific examples for this compound are not extensively documented in readily available literature, the known reactivity patterns of nitroalkenes suggest its potential in synthesizing naphthalenyl-substituted pyrroles.

Similarly, the synthesis of pyridine (B92270) derivatives can be envisioned. Nitropyridines are important in the creation of bioactive molecules, and methods exist for their synthesis from various precursors. nih.gov The reaction of this compound with appropriate reagents could potentially lead to the formation of a pyridine ring fused or attached to the naphthalene (B1677914) system.

Furthermore, the synthesis of indole (B1671886) derivatives is another area where this compound could find application. The functionalization of indoles is a significant area of research, and methods have been developed for the synthesis of 2-nitroindoles and the conversion of 3-(2-nitroethyl)-1H-indoles into other useful compounds. nih.govresearchgate.net The naphthalene moiety of this compound could be incorporated into an indole structure through carefully designed synthetic routes.

The reactivity of the nitroalkene also extends to cycloaddition reactions. While naphthalene itself is generally a poor diene in Diels-Alder reactions under normal conditions due to its aromaticity, the dienophilic nature of the nitro-activated double bond in this compound could allow it to react with suitable dienes to form complex cyclic adducts. echemi.comkpfu.ru

Building Block for Nitrogen-Containing Compounds

The nitro group in this compound is a key functional group that can be readily transformed into other nitrogen-containing moieties, making the parent molecule a valuable building block. A primary transformation is the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LAH), sodium borohydride, or catalytic hydrogenation. wikipedia.org The resulting naphthalen-1-ylpropan-2-amine is a chiral amine that can be a precursor for more complex nitrogenous compounds.

The versatility of the nitro group allows for a range of other transformations, further expanding its utility as a synthetic intermediate.

Application in the Generation of Synthetic Precursors for Downstream Organic Transformations

This compound is a valuable precursor for generating other key synthetic intermediates through various organic transformations. The inherent reactivity of the nitroalkene system allows for a multitude of reactions that yield products ready for further chemical modification.

A significant reaction of this compound is its participation as a Michael acceptor. The electron-deficient β-carbon of the nitroalkene is susceptible to conjugate addition by a wide range of nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

| Nucleophile | Product Type | Potential Downstream Transformation |

| Enolates | 1,5-Dicarbonyl compounds | Cyclization to form cyclohexenones |

| Amines | β-Nitroamines | Reduction to 1,2-diamines |

| Thiols | β-Nitro sulfides | Oxidation to sulfoxides or sulfones |

| Cyanide | β-Nitro nitriles | Hydrolysis to carboxylic acids |

The reduction of the nitro group provides a pathway to other important precursors. As previously mentioned, complete reduction yields the corresponding amine. However, partial reduction can lead to the formation of oximes or hydroxylamines, which are themselves versatile intermediates. Furthermore, under specific acidic reducing conditions, nitroalkenes can be converted into ketones. bohrium.com For this compound, this would yield naphthalen-1-ylpropan-2-one, a valuable ketone for further functionalization. chemsynthesis.com

Development of Novel Catalytic Systems Based on Nitroalkene Substrates

While there is no direct evidence of this compound itself being a component of a novel catalytic system, the broader class of nitroalkenes and naphthalene-based compounds are integral to the development of new catalysts.

Naphthalene-containing ligands have been successfully employed in various catalytic systems. The aromatic and electronic properties of the naphthalene unit can influence the steric and electronic environment of a metal center, thereby tuning the catalyst's activity and selectivity.

Nitroalkenes, including structures similar to this compound, serve as important substrates in the development and testing of new asymmetric catalytic methodologies. Organocatalysis, in particular, has seen significant advancements through the use of nitroalkenes in Michael additions, Friedel-Crafts alkylations, and other enantioselective transformations. The development of chiral catalysts that can control the stereochemical outcome of reactions involving prochiral nitroalkenes is an active area of research. The insights gained from studying the reactions of various nitroalkenes contribute to the design of more efficient and selective catalysts for a wide range of organic transformations.

Future Directions and Emerging Research Avenues in 1 2 Nitroprop 1 Enyl Naphthalene Chemistry

Green Chemistry Principles in the Synthesis and Transformations of 1-(2-Nitroprop-1-enyl)naphthalene

The chemical industry's increasing focus on sustainability is driving the adoption of green chemistry principles in the synthesis of nitroaromatic compounds. researchgate.net Future research in the synthesis of this compound is expected to move away from traditional nitration methods that often use harsh reagents like nitric and sulfuric acids. semanticscholar.org The development of greener synthetic routes is a paramount objective.

Key areas of investigation will likely include:

Catalytic Nitration: The use of solid acid catalysts, such as zeolites, offers a promising alternative for the nitration of naphthalene (B1677914) precursors. researchgate.net These catalysts are often reusable, reduce waste, and can offer higher selectivity, minimizing the formation of unwanted byproducts.

Solvent-Free Reactions: Techniques like mechanochemistry, which involves reactions conducted by grinding solids together, are gaining traction. researchgate.net Applying these solvent-free methods to the synthesis of this compound could significantly reduce the environmental impact by eliminating the need for volatile organic solvents. ijcmas.com

Renewable Feedstocks: Research into the synthesis of naphthalene derivatives from renewable platform compounds derived from lignocellulose is an emerging field. rsc.org While challenging, developing pathways to synthesize this compound from bio-based starting materials would represent a significant advancement in sustainable chemistry.

Table 1: Comparison of Traditional and Green Synthetic Approaches for Nitroaromatic Compounds

| Feature | Traditional Synthesis | Green Chemistry Approach |

| Reagents | Strong acids (e.g., H₂SO₄, HNO₃) | Solid acid catalysts, mild nitrating agents |

| Solvents | Volatile organic compounds | Solvent-free (mechanochemistry) or green solvents (e.g., water, ionic liquids) |

| Byproducts | Acidic waste, multiple isomers | Minimized byproducts, higher selectivity |

| Energy Consumption | Often requires high temperatures | Can be more energy-efficient (e.g., microwave-assisted synthesis) |

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The nitroalkene moiety in this compound is a versatile functional group, acting as a powerful electron-withdrawing group and a Michael acceptor. wikipedia.org This opens the door to a wide array of chemical transformations. Future research is expected to focus on harnessing this reactivity to construct complex molecular architectures.

Emerging research directions include:

Asymmetric Catalysis: The development of chiral catalysts for asymmetric reactions involving the nitroalkene group will be crucial for synthesizing enantiomerically pure compounds, which is of high importance in medicinal chemistry.

Cascade Reactions: Designing one-pot, multi-component reactions where this compound is a key building block can lead to the rapid and efficient synthesis of complex heterocyclic compounds. researchgate.net

Reductive Cyclization: The nitro group can serve as a precursor to an amino group, enabling reductive cyclization strategies to form nitrogen-containing heterocycles fused to the naphthalene core. rsc.org

Photochemical Transformations: The extended π-system of this compound suggests that it may exhibit interesting photochemical reactivity. Investigating its behavior under photochemical conditions could lead to the discovery of novel light-induced transformations.

Integration of Advanced Analytical Techniques for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is fundamental to optimizing existing reactions and discovering new ones. The application of advanced analytical techniques will be instrumental in elucidating the intricate details of reactions involving this compound.

Future mechanistic studies will likely employ:

In-situ Spectroscopy: Techniques such as in-situ Infrared (IR) and Raman spectroscopy allow for the real-time monitoring of reacting species, providing direct evidence for the formation of intermediates and transition states. youtube.comnih.gov This can offer a deeper understanding of the reaction pathways.

Advanced Mass Spectrometry: Techniques like electrospray ionization-mass spectrometry (ESI-MS) can be used to detect and characterize transient intermediates in solution, providing valuable mechanistic insights.

Kinetic Isotope Effect Studies: Measuring the kinetic isotope effect can help to determine the rate-determining step of a reaction and provide information about the transition state structure.

Table 2: Advanced Analytical Techniques for Mechanistic Studies

| Technique | Information Gained |

| In-situ IR/Raman Spectroscopy | Real-time monitoring of functional group changes, identification of intermediates. youtube.comnih.gov |

| Tip-Enhanced Raman Spectroscopy (TERS) | Nanoscale chemical imaging and characterization of catalytic reactions. nih.gov |

| Electrospray Ionization-Mass Spectrometry (ESI-MS) | Detection and characterization of charged intermediates in solution. |

| Kinetic Isotope Effect (KIE) | Information on bond-breaking/forming in the rate-determining step. |

Computational Design and Optimization of New Derivatives with Targeted Chemical Properties

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. These methods can be used to predict the properties of new molecules and to guide synthetic efforts, saving time and resources.

For this compound and its derivatives, computational approaches can be applied to:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of derivatives with their chemical reactivity or other properties. researchgate.netnih.gov This can aid in the design of new compounds with enhanced characteristics.

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction mechanisms, predict the stability of intermediates and transition states, and understand the electronic structure of molecules. mdpi.com This can provide a theoretical framework for interpreting experimental results and predicting new reactivity.

Virtual Screening: Large libraries of virtual derivatives can be screened computationally to identify candidates with desired properties, such as specific electronic or optical properties, before embarking on their synthesis.

The future of research on this compound is bright, with many exciting avenues for exploration. By embracing green chemistry principles, exploring novel reactivity, employing advanced analytical techniques, and leveraging the power of computational chemistry, scientists can unlock the full potential of this versatile chemical compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Nitroprop-1-enyl)naphthalene, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves nitration or nitroalkene coupling reactions. For example, a Friedel-Crafts alkylation of naphthalene with nitropropene derivatives under acidic conditions can yield the compound. Optimization requires controlled temperature (e.g., 0–5°C to minimize side reactions) and stoichiometric ratios of reagents. Monitoring via thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., dichloromethane vs. toluene) can improve purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR resolve the nitropropene moiety (e.g., vinyl proton signals at δ 6.5–7.5 ppm) and naphthalene aromaticity.

- IR : Strong NO asymmetric stretching (~1520 cm) confirms nitro group presence.

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H] at m/z 227.0954).

Cross-validation with computational simulations (e.g., DFT-based NMR chemical shift predictions) enhances accuracy .

Q. How can initial toxicity screening for this compound be designed?

- Methodological Answer : Follow ATSDR’s framework for naphthalene derivatives :

- In vitro assays : Use hepatic cell lines (e.g., HepG2) to assess cytotoxicity (MTT assay) and oxidative stress (ROS detection).

- In vivo models : Administer subacute doses to rodents (oral or inhalation routes) and monitor systemic effects (e.g., hepatic enzymes, histopathology).

- Data extraction : Prioritize peer-reviewed studies with low risk of bias (e.g., randomized dosing, controlled exposure) .

Advanced Research Questions

Q. How can contradictions in reported reaction mechanisms of this compound be resolved?

- Methodological Answer :

- Kinetic studies : Compare activation energies (via Arrhenius plots) under varying conditions (solvent, catalyst).

- Isotopic labeling : Use N-labeled nitro groups to trace reaction pathways via NMR or MS.

- Computational modeling : Apply DFT calculations to identify transition states and intermediates. Cross-reference with crystallographic data (e.g., SHELXL refinement) to validate geometries .

Q. What computational strategies best predict the electronic properties of this compound for optoelectronic applications?

- Methodological Answer :

- DFT/TD-DFT : Calculate HOMO-LUMO gaps (e.g., B3LYP/6-311+G(d,p) basis set) to estimate bandgaps.

- Molecular dynamics : Simulate solvent effects on charge transport using packages like Gaussian or ORCA.

- Validation : Compare computed UV-Vis spectra (e.g., λmax at ~350 nm) with experimental data from spectrophotometry .

Q. What methodologies address discrepancies in metabolic pathway studies of nitroaromatic compounds like this compound?

- Methodological Answer :

- In vitro vs. in vivo correlation : Use microsomal assays (e.g., rat liver S9 fractions) to identify phase I/II metabolites, then validate via in vivo plasma profiling (LC-MS/MS).

- Isotope tracing : Administer C-labeled compound to track metabolic fate in urine/feces.

- Systematic review : Apply ATSDR’s inclusion criteria (Table B-1) to filter high-confidence studies, resolving conflicts via weight-of-evidence analysis .

Methodological Tools and Resources

Q. How can crystallographic software (e.g., SHELX, ORTEP) refine the structure of this compound?

- Methodological Answer :

- Data collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation.

- Refinement : SHELXL iteratively adjusts atomic coordinates and thermal parameters. For twinned crystals, employ twin law matrices in SHELXL.

- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess disorder or anisotropic motion .

Q. What strategies ensure robust quantification of this compound in environmental samples?

- Methodological Answer :

- GC-MS : Use a DB-5MS column and electron capture detector (ECD) for nitro group sensitivity.

- Calibration : Prepare external standards in matrix-matched solvents to correct for matrix effects.

- Quality control : Follow ATSDR’s data extraction protocols (Table C-2) to ensure reproducibility and minimize false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.